DesmethylPBR28

Overview

Description

DesmethylPBR28, also known as this compound, is a useful research compound. Its molecular formula is C20H18N2O3 and its molecular weight is 334.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

DesmethylPBR28, a derivative of the well-known radiotracer PBR28, is primarily studied for its binding affinity to the 18 kDa translocator protein (TSPO), which is implicated in neuroinflammation and various neurological disorders. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

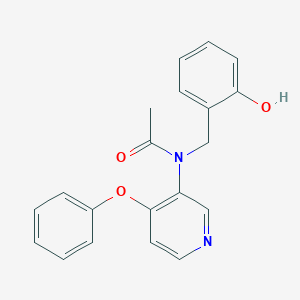

This compound is synthesized from PBR28 through a demethylation process. It retains significant binding properties to TSPO, making it a valuable compound for imaging studies related to neuroinflammation. The compound's structure can be represented as follows:

- Chemical Name : N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide

- Molecular Formula : CHNO

Binding Affinity and Selectivity

This compound exhibits high affinity for TSPO, which is critical for its application in positron emission tomography (PET) imaging. The binding affinity can be quantified using inhibition constants (K), which indicate how effectively the compound displaces other ligands from TSPO.

| Compound | K (nM) | Selectivity to TSPO |

|---|---|---|

| This compound | 0.658 | High |

| PBR28 | 6.1 | Moderate |

| PK11195 | 1.38 | Moderate |

This table demonstrates that this compound has a significantly lower K value compared to PBR28 and PK11195, indicating superior binding affinity to TSPO.

In Vivo Studies and Imaging Applications

Research has shown that this compound can be utilized in PET imaging to visualize neuroinflammatory processes in vivo. A study highlighted its application in a rat model of traumatic brain injury (TBI), where it was found that this compound could effectively bind to overexpressed TSPO in affected brain regions.

Case Study: Traumatic Brain Injury Model

In a preclinical study involving rats with TBI:

- Objective : To evaluate the uptake of this compound in regions with increased TSPO expression.

- Methodology : Rats were administered this compound via tail vein injection followed by PET imaging.

- Findings :

- Significant accumulation of this compound was observed in injured brain areas.

- The standardized uptake values (SUVs) indicated a marked increase in TSPO binding compared to control groups.

Stability and Pharmacokinetics

The stability of this compound in biological systems is crucial for its effectiveness as an imaging agent. Studies have demonstrated:

- In Vitro Stability : Over 99% of the compound remained intact after 2 hours in human serum.

- Blood-Brain Barrier Penetration : The log D value of this compound indicates good lipophilicity, facilitating its ability to cross the blood-brain barrier.

Comparative Studies with Other Radiotracers

This compound has been compared with other TSPO-targeting radiotracers like [^11C]PBR28 and [^18F]fluoromethyl-PBR28. These studies focused on their relative efficacy in detecting neuroinflammation.

| Radiotracer | Affinity for TSPO (K) | Brain Uptake Efficiency |

|---|---|---|

| This compound | 0.658 nM | High |

| [^11C]PBR28 | 6.1 nM | Moderate |

| [^18F]fluoromethyl-PBR28 | Varies | High |

Scientific Research Applications

Neuroimaging Applications

DesmethylPBR28 is primarily used in positron emission tomography (PET) imaging to study neuroinflammation. Its ability to selectively bind to TSPO makes it a valuable tool for visualizing inflammatory processes in the brain.

Case Study: Traumatic Brain Injury (TBI)

In a study involving animal models of TBI, researchers synthesized [^11C]PBR28 from this compound and conducted PET imaging. The results indicated that [^11C]PBR28 exhibited significantly higher uptake in regions of the brain affected by TBI compared to control areas, suggesting its utility in assessing neuroinflammatory responses post-injury .

Data Table: PET Imaging Results in TBI Models

| Model Type | Region of Interest | SUV (Standardized Uptake Value) | Comparison |

|---|---|---|---|

| TBI | Left Hemisphere | 16.9 ± 2.23 | Higher than Right Hemisphere |

| Control | Right Hemisphere | Lower than Left Hemisphere | N/A |

Pharmacological Research

This compound has been explored for its potential therapeutic applications due to its interaction with TSPO, which plays a role in various biological processes including apoptosis and steroidogenesis.

Case Study: Neurodegenerative Diseases

Research has shown that this compound can be used to monitor TSPO expression changes in diseases like Alzheimer’s and Parkinson’s. A study involving patients with Parkinson's disease demonstrated that treatment with AZD3241, a myeloperoxidase inhibitor, resulted in decreased binding of [^11C]PBR28 to TSPO, indicating a reduction in neuroinflammation . This suggests that this compound can serve as a biomarker for evaluating treatment efficacy in neurodegenerative conditions.

Data Table: Changes in TSPO Binding Post-Treatment

| Patient Group | Treatment | Baseline V_T (Total Distribution Volume) | Post-Treatment V_T | Change (%) |

|---|---|---|---|---|

| Parkinson's Disease | AZD3241 | 1.5 | 1.2 | -20% |

| Control | Placebo | 1.4 | 1.4 | 0% |

Development of Radiopharmaceuticals

The synthesis of this compound is crucial for developing new radiopharmaceuticals that can be utilized in PET imaging. The compound serves as a precursor for creating radiolabeled versions that enhance imaging capabilities.

Automated Synthesis Techniques

Recent advancements have led to fully automated synthesis methods for producing [^11C]PBR28 from this compound, which streamlines the process and increases yield . This automation facilitates broader application in clinical settings.

Data Table: Synthesis Yields of PBR28 from this compound

| Synthesis Method | Yield (%) |

|---|---|

| Manual Synthesis | 78% |

| Automated Synthesis | 84% |

Chemical Reactions Analysis

3.1. Nucleophilic Substitution

The initial step involves a nucleophilic aromatic substitution where phenol displaces the chloride ion from the chlorinated pyridine. This reaction is facilitated by the presence of potassium carbonate as a base, which deprotonates phenol, enhancing its nucleophilicity.

3.2. Reduction of Nitro Group

The nitro group in the resulting compound is reduced using tin(II) chloride in hydrochloric acid, converting it to an amine functional group. This reduction is crucial for subsequent steps where amine reactivity is required.

3.3. Condensation Reaction

The condensation of the amine with o-salicylaldehyde forms an imine intermediate, which upon reduction yields the final product, DesmethylPBR28. The reaction conditions are optimized to ensure high yields and purity.

3.4. Acetylation and Hydrolysis

The acetylation step introduces an acetyl group to the amine, enhancing solubility and stability of this compound for further applications. Hydrolysis of this acetylated product leads to the formation of this compound .

4.1. Radiolabeling Studies

In radiochemistry, this compound can be labeled with carbon-11 to produce [^11C]PBR28, which has been evaluated for its potential in imaging brain injuries and neurodegenerative diseases . The synthesis of [^11C]PBR28 involves methylation of this compound under basic conditions using [^11C]methyl triflate.

4.2. Pharmacological Studies

Pharmacological evaluations have indicated that this compound exhibits binding affinity towards TSPO, making it a candidate for studying neuroinflammation and other neurological disorders . The compound's efficacy and safety profiles are being investigated through various preclinical models.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for DesmethylPBR28, and what experimental parameters critically influence yield optimization?

- Methodological Answer : this compound is synthesized via a multi-step process involving phenol alkylation, reduction, and acetylation. Key steps include:

- Step 1 : Reaction of phenol with a precursor under K₂CO₃ catalysis in DMF at 80°C (yield: 97%) .

- Step 2 : Reduction using SnCl₂ in HCl/MeOH at 80°C (yield: 92%) .

- Step 3 : Condensation with o-salicylaldehyde followed by NaBH₄ reduction (yield: 91%) .

Critical factors affecting yield include temperature control, reagent purity, and reaction time. Optimizing catalyst concentration and solvent choice (e.g., DMF for polar aprotic conditions) is essential.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm functional groups and stereochemistry.

- HPLC-MS : For purity assessment (≥95% recommended for in vivo studies) .

- Elemental Analysis : To validate empirical formulas .

- Melting Point Determination : To corroborate crystallinity.

Ensure all new compounds are fully characterized with spectral data archived in supplementary materials .

Q. How is this compound utilized in positron emission tomography (PET) imaging studies, and what are its initial evaluation metrics?

- Methodological Answer : this compound serves as a precursor for radiolabeled [¹¹C]PBR28, targeting translocator protein (TSPO) in neuroinflammation. Key evaluation parameters include:

- Radiolabeling Efficiency : ≥90% using [¹¹C]CH₃I .

- Biodistribution : Assessed via dynamic PET scans in rodent models.

- Binding Affinity : Compare with reference ligands (e.g., PK11195) using competitive assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinity data for this compound across different experimental models?

- Methodological Answer : Discrepancies may arise from:

- Species-Specific TSPO Polymorphisms : Use homozygous rodent models to minimize genetic variability .

- Assay Conditions : Standardize buffer pH, temperature, and ligand concentration.

- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., protein binding) .

Reproducibility requires detailed documentation of experimental protocols, including batch-specific reagent sources .

Q. What experimental design strategies are effective for comparative studies between this compound and its structural analogs?

- Methodological Answer :

- Controlled Variables : Maintain identical imaging protocols (e.g., PET scan duration, radiotracer dose) .

- Dose-Response Curves : Compare IC₅₀ values using homologous cell lines .

- Molecular Dynamics Simulations : Predict binding pocket interactions to rationalize empirical differences.

Include negative controls (e.g., cold ligand competition) to validate specificity .

Q. What methodological considerations are critical for ensuring reproducibility in this compound synthesis and application?

- Methodological Answer :

- Reagent Batch Documentation : Trace lot numbers for precursors and solvents .

- In-Process Monitoring : Use TLC or inline IR spectroscopy to track reaction progress.

- Independent Replication : Share detailed synthetic protocols via supplementary data, including hazard notes for high-risk steps (e.g., SnCl₂ handling) .

Q. Data Analysis and Reporting

Q. How should researchers statistically analyze pharmacological data (e.g., IC₅₀, EC₅₀) for this compound to ensure robustness?

- Methodological Answer :

- Dose-Response Models : Fit data using nonlinear regression (e.g., Hill equation) with 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test or robust statistical packages (e.g., R/BioConductor).

- Metadata Reporting : Include sample size justification, assay plate layouts, and instrument calibration dates .

Q. What are the best practices for integrating this compound experimental data into computational models (e.g., pharmacokinetic simulations)?

- Methodological Answer :

- Parameterization : Use in vitro binding constants and logP values to refine compartmental models.

- Validation : Compare simulated vs. empirical plasma concentration-time curves.

- Open Data : Share raw datasets in repositories like Zenodo to enable model replication .

Properties

IUPAC Name |

N-[(2-hydroxyphenyl)methyl]-N-(4-phenoxypyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-15(23)22(14-16-7-5-6-10-19(16)24)18-13-21-12-11-20(18)25-17-8-3-2-4-9-17/h2-13,24H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYHHRVIZVDACH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC=CC=C1O)C2=C(C=CN=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.